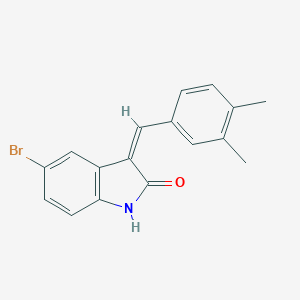![molecular formula C26H20ClNO3 B307876 Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, also known as Methyl QBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and inhibit viral replication. It has also been shown to have low toxicity levels in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has several advantages for use in lab experiments. It has a high binding affinity for its target enzymes and signaling pathways, making it an effective tool for studying their activity. It also has low toxicity levels, making it suitable for use in cell culture and animal studies. However, the synthesis process is complex, and the compound is relatively expensive, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV. These include investigating its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. It could also be studied for its potential use as a fluorescent probe for biological imaging. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis process for broader use in research.
Conclusion:
In conclusion, Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, or Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis process is complex, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Future research directions include investigating its potential use as a therapeutic agent and as a fluorescent probe for biological imaging.
Méthodes De Synthèse
The synthesis of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV involves several steps, including the formation of the quinoline ring, the introduction of the vinyl group, and the esterification of the benzoic acid. The final product is obtained through a reaction between the intermediate compound and 2-chlorobenzyl alcohol. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for biological imaging.
Propriétés
Nom du produit |
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate |
|---|---|
Formule moléculaire |
C26H20ClNO3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
methyl 4-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]benzoate |
InChI |
InChI=1S/C26H20ClNO3/c1-30-26(29)20-12-9-18(10-13-20)11-15-22-16-14-19-6-4-8-24(25(19)28-22)31-17-21-5-2-3-7-23(21)27/h2-16H,17H2,1H3/b15-11+ |
Clé InChI |
SUYFKNPNLZQDKM-RVDMUPIBSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)
![6-(5-Bromo-2-methoxyphenyl)-3-(ethylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307796.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![7-Acetyl-3-(allylsulfanyl)-6-{4-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307800.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)